molecular formula C12H14N2OS B14778214 5-(4-Isopropoxyphenyl)thiazol-2-amine

5-(4-Isopropoxyphenyl)thiazol-2-amine

Cat. No.: B14778214
M. Wt: 234.32 g/mol
InChI Key: NJFDBXBPZGQHNX-UHFFFAOYSA-N
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Description

5-(4-Isopropoxyphenyl)thiazol-2-amine is a heterocyclic organic compound with the molecular formula C12H14N2OS. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropoxyphenyl)thiazol-2-amine typically involves the reaction of 4-isopropoxybenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-Isopropoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its potential anticancer activity may be due to its ability to interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
  • Dabrafenib
  • Dasatinib
  • Patellamide A
  • Ixabepilone
  • Epothilone

Uniqueness

5-(4-Isopropoxyphenyl)thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its isopropoxyphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

5-(4-propan-2-yloxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N2OS/c1-8(2)15-10-5-3-9(4-6-10)11-7-14-12(13)16-11/h3-8H,1-2H3,(H2,13,14)

InChI Key

NJFDBXBPZGQHNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CN=C(S2)N

Origin of Product

United States

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